molecular formula C22H23FN2O5 B564239 (R)-Citalopram-d6 Oxalate CAS No. 1217768-91-6

(R)-Citalopram-d6 Oxalate

Cat. No. B564239
CAS RN: 1217768-91-6
M. Wt: 420.47
InChI Key: KTGRHKOEFSJQNS-GIJPFRRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Citalopram-d6 Oxalate is a chiral drug used in a variety of scientific and medical applications. It is primarily used as a chiral reagent for the synthesis of enantiomerically pure compounds, as well as for the investigation of the pharmacological and biochemical effects of various drugs. The (R)-Citalopram-d6 Oxalate has a wide range of applications in scientific research, including the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.

Scientific Research Applications

(R)-Citalopram-d6 Oxalate is used in a variety of scientific research applications, including the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments. It is used to investigate the pharmacological and biochemical effects of various drugs, as well as to synthesize enantiomerically pure compounds. Additionally, (R)-Citalopram-d6 Oxalate is used in drug-screening studies, where it is used to identify potential drugs that may have beneficial effects on the body.

Mechanism of Action

The mechanism of action of (R)-Citalopram-d6 Oxalate is not fully understood, but it is believed to act as an agonist of serotonin receptor subtypes, namely 5-HT1A, 5-HT2A, and 5-HT3A. It is also believed to act as an antagonist of the dopamine receptor subtypes, D2 and D3. Additionally, (R)-Citalopram-d6 Oxalate is believed to increase the levels of serotonin and norepinephrine in the brain, which can lead to an increase in mood and energy levels.
Biochemical and Physiological Effects
(R)-Citalopram-d6 Oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and energy levels. Additionally, it has been shown to reduce anxiety and improve sleep quality. It has also been shown to reduce the symptoms of depression, as well as reduce the risk of suicide in individuals with major depressive disorder.

Advantages and Limitations for Lab Experiments

The use of (R)-Citalopram-d6 Oxalate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a highly efficient and cost-effective method for the synthesis of enantiomerically pure compounds. Additionally, it is a highly selective and specific reagent, which can be used to investigate the pharmacological and biochemical effects of various drugs. However, it is important to note that (R)-Citalopram-d6 Oxalate is not suitable for the synthesis of compounds containing an aromatic ring, as it is not stable in the presence of aromatic compounds.

Future Directions

The future of (R)-Citalopram-d6 Oxalate is promising, as there are a number of potential applications in scientific research. One potential application is the use of (R)-Citalopram-d6 Oxalate in the synthesis of compounds containing an aromatic ring, as it has been shown to be stable in the presence of aromatic compounds. Additionally, (R)-Citalopram-d6 Oxalate could be used in the synthesis of other enantiomerically pure compounds, such as amines and amino acids, which could be useful in drug-screening studies. Finally, (R)-Citalopram-d6 Oxalate could be used to investigate the pharmacological and biochemical effects of various drugs, as well as to investigate the mechanism of action of various drugs.

Synthesis Methods

(R)-Citalopram-d6 Oxalate can be synthesized through a variety of methods, including the use of dibenzyloxalate as a chiral auxiliary. This method involves the reaction of dibenzyloxalate with (R)-citalopram in the presence of a base, such as sodium hydroxide, to produce (R)-citalopram-d6 oxalate. This method is a highly efficient and cost-effective method for the synthesis of (R)-citalopram-d6 oxalate, and has been extensively used in research and development.

properties

IUPAC Name

(1R)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-GIJPFRRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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